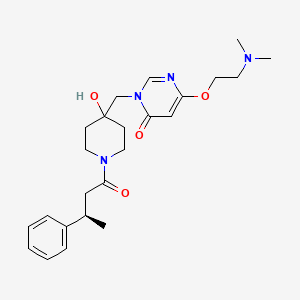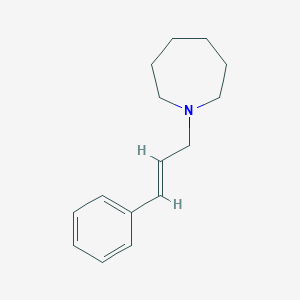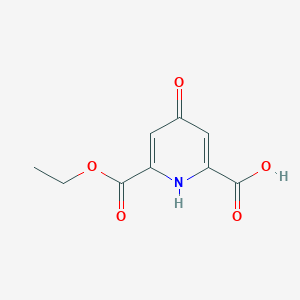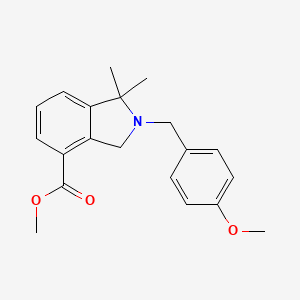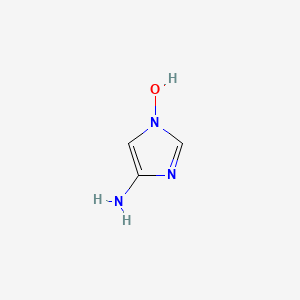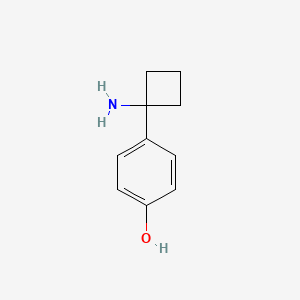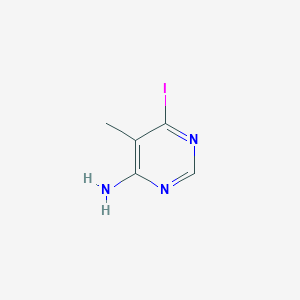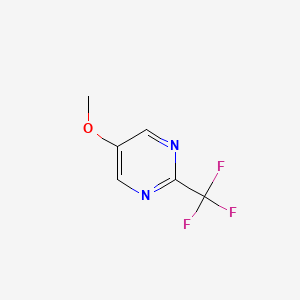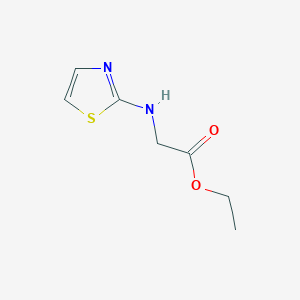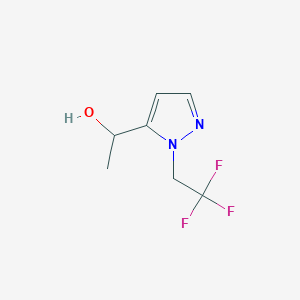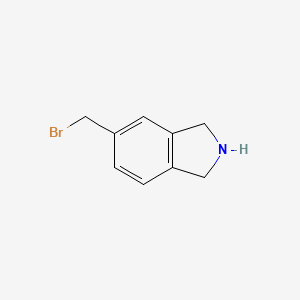
5-(Bromomethyl)isoindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bromomethyl)isoindoline is a chemical compound characterized by the presence of a bromomethyl group attached to the isoindoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)isoindoline typically involves a domino reaction. This reaction utilizes a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent. The reaction proceeds with structurally varied primary amines, such as anilines, benzylamines, and cycloalkylamines . The resulting N-benzyl-1,3-dihydroisoindole undergoes selective cleavage of the exocyclic N–CH₂Ar bond under hydrogenolysis conditions at room temperature, followed by in situ lactamization to form benzo[b]pyrrolizidinone .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of donor-acceptor cyclopropanes and primary amines under controlled reaction conditions to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Bromomethyl)isoindoline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or the isoindoline ring.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include primary amines, hydrogenolysis catalysts, and oxidizing or reducing agents. Reaction conditions typically involve room temperature or slightly elevated temperatures, with specific conditions depending on the desired transformation .
Major Products Formed
Major products formed from the reactions of this compound include various substituted isoindoline derivatives, benzo[b]pyrrolizidinone, and other heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
5-(Bromomethyl)isoindoline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific chemical properties, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 5-(Bromomethyl)isoindoline involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating nucleophilic substitution reactions. The isoindoline ring can participate in various chemical transformations, contributing to the compound’s reactivity and potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-(Bromomethyl)isoindoline include other isoindoline derivatives, such as:
N-isoindoline-1,3-diones: Known for their diverse chemical reactivity and applications in pharmaceuticals and materials science.
Indole Derivatives: Widely studied for their biological activity and use in drug development.
Uniqueness
Its ability to undergo diverse chemical reactions and form complex heterocyclic structures makes it a valuable compound in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C9H10BrN |
|---|---|
Molekulargewicht |
212.09 g/mol |
IUPAC-Name |
5-(bromomethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H10BrN/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,4-6H2 |
InChI-Schlüssel |
UVGCXLRIYGOTKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CN1)C=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



